molecular formula C18H24N2O3 B2908605 (2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 946386-22-7

(2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2908605
CAS No.: 946386-22-7
M. Wt: 316.4 g/mol
InChI Key: OITBYSOHKGZUNM-UHFFFAOYSA-N
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Description

(2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Amino Intermediate: Starting with 3,4-dimethoxyphenyl ethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through reductive amination.

    Condensation Reaction: The amino intermediate is then reacted with a suitable aldehyde or ketone to form the imine or Schiff base.

    Cyclization and Functionalization: Further reactions may involve cyclization and introduction of nitrile and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the amine functionality.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile: shares similarities with other Schiff bases and nitrile-containing compounds.

    3,4-Dimethoxyphenyl ethylamine: A precursor in its synthesis.

    Schiff Bases: Compounds with a similar imine functional group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

946386-22-7

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)17(21)14(11-19)12-20-9-8-13-6-7-15(22-4)16(10-13)23-5/h6-7,10,12,20H,8-9H2,1-5H3

InChI Key

OITBYSOHKGZUNM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C(=CNCCC1=CC(=C(C=C1)OC)OC)C#N

Canonical SMILES

CC(C)(C)C(=O)C(=CNCCC1=CC(=C(C=C1)OC)OC)C#N

solubility

not available

Origin of Product

United States

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